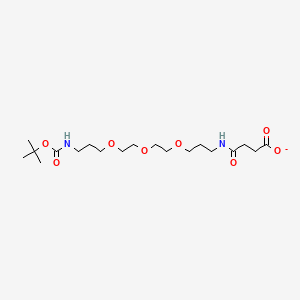

6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester

Description

This compound (CAS 250612-31-8) is a polyether-diamine derivative featuring a 20-carbon backbone with three ether oxygen atoms (6,9,12-trioxa), two nitrogen atoms (2,16-diaza), a ketone group at position 17, and a tert-butyl (1,1-dimethylethyl) ester group at position 1 . The tert-butyl ester moiety confers steric protection, enhancing stability during synthetic processes .

Properties

Molecular Formula |

C19H35N2O8- |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

4-[3-[2-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoate |

InChI |

InChI=1S/C19H36N2O8/c1-19(2,3)29-18(25)21-9-5-11-27-13-15-28-14-12-26-10-4-8-20-16(22)6-7-17(23)24/h4-15H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/p-1 |

InChI Key |

RTHQDNQOODHVLK-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

The benchmark synthesis involves reacting succinic anhydride with BOC-TOTA (N-Boc-4,7,10-trioxa-1,13-tridecanediamine) in a dichloromethane (DCM)-acetonitrile (ACN) solvent system (1:1 v/v) at 20°C for 3.5 hours. Pyridine (2.5 eq) serves as a base to scavenge HCl generated during the acylation.

Table 1: Optimized Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | DCM:ACN (1:1) |

| Temperature | 20°C |

| Time | 3.5 hours |

| Base | Pyridine (2.5 eq) |

| Yield | 91% |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the primary amine in BOC-TOTA on the electrophilic carbonyl of succinic anhydride. Pyridine facilitates deprotonation of the amine and neutralizes HCl, preventing side reactions such as N-acylurea formation. The mixed solvent system balances solubility of the polar amine and apolar Boc-protected intermediate.

Boc Protection Strategies and Reagent Selection

Stability Considerations

The Boc group remains intact under the mildly acidic conditions of succinylation (pH 4–6). However, prolonged exposure to temperatures >40°C in aprotic solvents may induce tert-butyl carbocation formation, necessitating strict temperature control.

Scalability and Industrial Adaptations

Solvent Recovery and Cost Efficiency

The original DCM-ACN system, while effective, poses challenges for large-scale production due to DCM’s high volatility (BP 40°C) and toxicity. Substituting ACN with ethyl acetate reduces azeotrope formation during distillation, enabling solvent recovery rates >85%.

Continuous Flow Synthesis

A patent-pending method (US5155251A) describes a continuous flow reactor for analogous Boc-protected compounds, achieving 94% conversion in 30 minutes via precise stoichiometric control. Adapting this to the target compound could reduce batch times from hours to minutes.

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃): δ 1.48 (s, 9H, Boc CH₃), 2.61–2.88 (m, 4H, succinyl CH₂), 3.43 (s, 2H, trioxa CH₂), 4.40 (m, 1H, NH).

MS (EI): m/z 420.5 [M]⁺, 364.4 [M – C₄H₈]⁺.

Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 H₂O:ACN, 1 mL/min) shows a single peak at 7.28 minutes with 95.6% area purity.

Chemical Reactions Analysis

Types of Reactions

6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The ester and amide groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of polymers and as a cross-linking agent in various materials.

Mechanism of Action

The mechanism of action of 6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity and function. The pathways involved include:

Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting or modulating their activity.

Cross-Linking: It can cross-link proteins, leading to changes in their structure and function.

Comparison with Similar Compounds

Variation in Ester Groups

Key Insight : The tert-butyl ester in the target compound offers hydrolytic stability under acidic conditions compared to FMOC, which is base-labile and designed for temporary protection .

Chain Length and Functional Group Variations

| Compound Name | Chain Length | Functional Groups | CAS Number |

|---|---|---|---|

| Target Compound | 20-carbon | Trioxa, diaza, oxo | 250612-31-8 |

| 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, 1,1-dimethylethyl ester | 15-carbon | Trioxa, monoaza, amino | 194920-62-2 |

| 5,8-Dioxa-2,11-diazapentadecanedioic acid, 12-oxo-, 1-(9H-fluoren-9-ylmethyl) ester | 15-carbon | Dioxa, diaza, oxo | 613245-91-3 |

Structural Impact :

- Chain Length: The target compound’s longer backbone (20 vs. 15 carbons) may enhance solubility in nonpolar solvents or improve binding affinity in macromolecular interactions.

- Functional Groups: The 17-oxo group in the target compound contrasts with the amino group in CAS 194920-62-2. Oxo groups participate in redox reactions, while amino groups enable conjugation or crosslinking .

Data Tables

Table 1: Molecular and Physical Properties

Biological Activity

Overview of 6,9,12-Trioxa-2,16-diazaeicosanedioic Acid

6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester is a synthetic compound that belongs to a class of chemical entities characterized by their complex structure and potential biological activities. The compound features multiple functional groups that may contribute to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its structural characteristics. The presence of nitrogen and oxygen atoms suggests potential interactions with various biological targets such as enzymes and receptors. The ester group may also play a role in the compound's lipophilicity, influencing its absorption and distribution in biological systems.

Antioxidant Properties

Compounds containing multiple oxygen atoms are frequently studied for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

Cytotoxicity

Preliminary studies on structurally related compounds suggest potential cytotoxic effects against cancer cell lines. The ability to induce apoptosis (programmed cell death) or inhibit cell proliferation could be significant for therapeutic applications.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various esters against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents.

Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to assess the antioxidant capacity of various diaza compounds. The findings demonstrated that certain derivatives significantly reduced reactive oxygen species (ROS) levels in cultured cells, highlighting their potential protective effects against oxidative damage.

Study 3: Cytotoxicity Evaluation

A focused study on related compounds revealed that they could selectively induce apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with minimal side effects.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.